Cas no 2228339-64-6 (tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate)

Tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 2-methoxynaphthalene moiety contributes to steric and electronic modulation, making it valuable in the design of complex molecules. This compound is particularly useful in peptide and small-molecule drug development due to its controlled reactivity and compatibility with standard coupling reagents. Its crystalline nature ensures high purity, while the Boc group simplifies purification and handling in multi-step syntheses.
tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate structure
2228339-64-6 structure
商品名:tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate
CAS番号:2228339-64-6
MF:C20H28N2O3
メガワット:344.447925567627
CID:6359217
PubChem ID:165827270

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate
    • EN300-1894223
    • tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
    • 2228339-64-6
    • インチ: 1S/C20H28N2O3/c1-19(2,3)25-18(23)22-13-20(4,12-21)17-15-9-7-6-8-14(15)10-11-16(17)24-5/h6-11H,12-13,21H2,1-5H3,(H,22,23)
    • InChIKey: UUEOGDKFFDPGOB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=C2C=CC=CC2=C1C(C)(CN)CNC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 344.20999276g/mol
  • どういたいしつりょう: 344.20999276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 449
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894223-10.0g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
10g
$5037.0 2023-06-01
Enamine
EN300-1894223-1g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
1g
$1172.0 2023-09-18
Enamine
EN300-1894223-0.25g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
0.25g
$1078.0 2023-09-18
Enamine
EN300-1894223-0.05g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
0.05g
$983.0 2023-09-18
Enamine
EN300-1894223-0.5g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
0.5g
$1124.0 2023-09-18
Enamine
EN300-1894223-2.5g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
2.5g
$2295.0 2023-09-18
Enamine
EN300-1894223-1.0g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
1g
$1172.0 2023-06-01
Enamine
EN300-1894223-5.0g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
5g
$3396.0 2023-06-01
Enamine
EN300-1894223-10g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
10g
$5037.0 2023-09-18
Enamine
EN300-1894223-0.1g
tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate
2228339-64-6
0.1g
$1031.0 2023-09-18

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate 関連文献

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamateに関する追加情報

Introduction to tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate (CAS No. 2228339-64-6)

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2228339-64-6, represents a sophisticated molecular structure that combines a carbamate functional group with aromatic and aliphatic moieties. The presence of a tert-butyl group enhances the compound's stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The naphthalene ring system, particularly the one substituted with a 2-methoxynaphthalen-1-yl moiety, contributes to the compound's unique electronic and steric properties, which are exploited in various chemical transformations.

The significance of this compound lies in its potential applications across multiple domains, including drug discovery, agrochemical development, and material science. In recent years, there has been growing interest in the use of carbamate derivatives as pharmacophores due to their ability to interact with biological targets in a highly specific manner. The structural features of tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate make it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. The carbamate group serves as a versatile handle for further functionalization, allowing chemists to introduce additional modifications at will. This flexibility is particularly valuable in drug development, where precise control over molecular structure is essential for achieving desired biological activity. The tert-butyl group, while contributing to stability, also provides a site for selective reactions, such as hydrolysis or reduction, which can be tailored to suit specific synthetic needs.

The aromatic component of tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate, specifically the naphthalen-1-yl ring substituted with 2-methoxy, introduces electronic properties that can influence the compound's interactions with biological targets. Naphthalene derivatives are well-known for their ability to modulate enzyme activity and receptor binding, making them valuable in the design of therapeutic agents. The methoxy group further enhances these interactions by participating in hydrogen bonding and dipole-dipole interactions, which can fine-tune the compound's pharmacokinetic profile.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate with unprecedented accuracy. These tools allow for the virtual screening of potential drug candidates before they are synthesized in the lab, significantly reducing the time and cost associated with drug discovery. By leveraging machine learning algorithms and molecular dynamics simulations, scientists can identify optimal conditions for synthesizing this compound and predict its biological activity with high confidence.

The synthesis of tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate presents unique challenges due to its complex structure. However, recent methodologies have made significant strides in simplifying these processes. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient assembly of aromatic systems like the naphthalen-1-yl moiety. Additionally, catalytic hydrogenation techniques have been refined to selectively modify specific functional groups without affecting others. These advances have not only improved yield but also reduced waste, aligning with the growing emphasis on sustainable chemistry.

In pharmaceutical research, this compound has shown promise as a precursor for more complex drug candidates. Its ability to undergo selective modifications allows researchers to explore a wide range of biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical targets in oncology research. The combination of stability provided by the tert-butyl group and reactivity offered by the carbamate moiety makes it an ideal candidate for further exploration.

The agrochemical industry has also recognized the potential of carbamate derivatives like tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate. These compounds exhibit herbicidal and pesticidal properties due to their ability to disrupt essential metabolic pathways in pests. By incorporating structural elements such as the naphthalen-1-yl ring system, chemists can enhance their efficacy while minimizing environmental impact. This aligns with global efforts to develop greener alternatives to traditional agrochemicals.

Molecular modeling studies have provided valuable insights into how tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-y l)-2-methylprop ylcarbamate interacts with biological targets at the atomic level. These studies have revealed that subtle changes in its structure can significantly alter its binding affinity and selectivity. This knowledge is crucial for designing molecules that not only exhibit potent activity but also possess favorable pharmacokinetic properties such as high bioavailability and low toxicity.

The future prospects for this compound are promising, with ongoing research exploring new synthetic routes and applications. Innovations in flow chemistry and continuous manufacturing are expected to further streamline its production process, making it more accessible for industrial use. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory discoveries into commercial products.

In conclusion,tert-but yl N -3 -amino - 2 - ( 2 - methoxynaphthal en - 1 - yl ) - 2 - methyl prop yl carb am ate ( CAS No . 2228339 -64 -6) represents a significant advancement in organic chemistry with far-reaching implications across multiple industries . Its unique structural features , coupled with recent advancements in synthetic methodologies and computational chemistry , position it as a cornerstone molecule for future research . As scientists continue to unravel its potential , we can expect to see increasingly innovative applications emerging from this versatile compound .

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